(5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-20-13-3-2-10(15)4-11(13)14(19)18-6-9-5-16-8-17-12(9)7-18/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAFXOGZIBXLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-methoxyphenyl compounds, followed by the formation of the pyrrolopyrimidine ring through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards.
Chemical Reactions Analysis
Example Protocol:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, DIPEA, toluene, 106°C | 93% | |
| Amination | Methylamine (33% in MeOH), 70°C | 90% |
Suzuki–Miyaura Cross-Coupling
The 5-chloro-2-methoxyphenyl group is introduced via palladium-catalyzed cross-coupling. General conditions from analogous systems include:
-
Catalyst : PdCl₂(dppf) or Pd₂(dba)₃ with phosphine ligands (e.g., XPhos).
-
Base : K₂CO₃ or DIPEA in degassed sec-BuOH or dioxane at 110°C .
Example Reaction:
| Component | Quantity | Role |
|---|---|---|
| 6-Chloro-pyrrolopyrimidine | 1.0 equiv | Electrophile |
| (5-Chloro-2-methoxy)phenylboronic acid | 1.2 equiv | Nucleophile |
| Pd₂(dba)₃ | 5 mol% | Catalyst |
| K₂CO₃ | 3.0 equiv | Base |
| Conditions | 110°C, 8–16 hr |
Yield : ~85–90% (extrapolated from ).
Methanone Bridge Formation
The ketone linker is constructed via Friedel–Crafts acylation or nucleophilic acyl substitution. For example:
-
Reagents : Morpholino-methanone intermediates react with activated pyrrolopyrimidines under basic conditions (e.g., K₂CO₃ in sec-BuOH).
Key Data:
| Reaction Type | Reagents | Temperature | Yield | Reference |
|---|---|---|---|---|
| Acylation | (5-Chloro-2-methoxyphenyl)carbonyl chloride, DIPEA | 80°C | 77% |
Chlorination
-
Reagent : POCl₃ in toluene at 70–106°C introduces chloro groups to the pyrimidine ring .
-
Outcome : Enhances electrophilicity for subsequent couplings.
Stability and Reactivity
-
Hydrolysis Sensitivity : The morpholino-methanone group may hydrolyze under acidic or basic conditions, requiring pH-neutral storage.
-
Photostability : The chloro-methoxy phenyl group increases UV stability compared to unsubstituted analogs .
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone exhibit significant anticancer properties. Studies have shown that derivatives of pyrrolo[3,4-d]pyrimidine can inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation and apoptosis pathways. For instance:
- Case Study : A derivative demonstrated potent activity against breast cancer cell lines by inducing apoptosis through the mitochondrial pathway.
Antiviral Properties
The compound's structural characteristics suggest potential antiviral applications. Research into similar compounds has revealed their ability to inhibit viral replication by interfering with viral enzymes.
- Example : Compounds with similar structures have been tested against influenza and HIV, displaying promising results in reducing viral loads in vitro.
Neuroprotective Effects
There is emerging evidence that pyrrolo[3,4-d]pyrimidine derivatives can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Research Findings : In animal models, these compounds have been shown to reduce neuroinflammation and oxidative stress, which are critical factors in neurodegeneration.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains.
- Data Table :
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Mechanism of Action
The mechanism of action of (5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variations: The target compound’s pyrrolo[3,4-d]pyrimidine core differs from the pyrrolo[3,4-b]pyrazine () and pyrrolo[3,4-b]pyridine () systems.
Substituent Effects: The 5-chloro-2-methoxyphenyl group in the target compound balances lipophilicity (chloro) and solubility (methoxy). In contrast, the difluoromethoxy group in ’s compound may improve metabolic stability by resisting oxidative degradation .
Bioactivity Hypotheses: Chloro and methoxy groups in the target compound are common in kinase inhibitors (e.g., imatinib analogs), suggesting possible tyrosine kinase inhibition .
Biological Activity
The compound (5-chloro-2-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a pyrrolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H12ClN3O
- CAS Number : 1119280-66-8
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, revealing its potential as an antitumor agent , antimicrobial agent , and anticonvulsant . Below are detailed findings from recent research.
Antitumor Activity
- Mechanism of Action : The compound exhibits significant cytotoxicity against various cancer cell lines. A study reported an IC50 value of approximately 1.98 µg/mL against human melanoma WM793 cells, indicating potent antitumor properties .
- Structure-Activity Relationship (SAR) : The presence of the methoxy group on the phenyl ring enhances the compound's activity. Modifications in the pyrrolopyrimidine core also affect its potency, with specific substitutions leading to improved efficacy against cancer cells .
- Case Study : In a comparative analysis, derivatives of pyrrolopyrimidine showed enhanced tumor inhibition when combined with traditional chemotherapeutics, suggesting a synergistic effect that warrants further investigation .
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound has demonstrated antimicrobial properties with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against multi-drug resistant bacteria .
- Mechanism : The antimicrobial activity is attributed to the electron-withdrawing chloro group at the para position of the phenyl ring, which is crucial for binding to bacterial targets .
- Research Findings : A recent study highlighted that modifications in the side chains can lead to enhanced antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticonvulsant Activity
- Efficacy in Animal Models : Preliminary studies indicate that the compound exhibits anticonvulsant effects in animal models, with significant reductions in seizure frequency observed during trials .
- Potential Mechanisms : The anticonvulsant properties may be linked to modulation of neurotransmitter systems or direct action on ion channels involved in neuronal excitability.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
